Furo[2,3-g]-1,2-benzisoxazole
Description
Furo[2,3-g]-1,2-benzisoxazole is a heterocyclic compound featuring a fused benzene-isoxazole core with an oxygen-containing furan ring at the [2,3-g] position. This structure combines the aromatic stability of benzene with the reactivity of isoxazole and furan moieties, making it a versatile scaffold for medicinal chemistry and materials science. The fused furan ring introduces unique electronic and steric properties, influencing solubility, metabolic stability, and biological activity . Derivatives of this compound, such as 5-chloro-7,8-dihydro-3-(2-methylphenyl)this compound-7-carboxylic acid, highlight its adaptability for functionalization, enabling targeted pharmacological applications .
Properties
Molecular Formula |
C9H5NO2 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
furo[2,3-g][1,2]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-8-7(3-4-11-8)9-6(1)5-10-12-9/h1-5H |
InChI Key |
AQZWXSMYCPLRDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C3=C1C=NO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-g]-1,2-benzisoxazole generally involves the construction of the fused benzisoxazole ring system combined with the furan moiety. The most commonly reported synthetic approach includes:
Cyclization of Appropriate Precursors: The key step often involves intramolecular cyclization reactions where suitable functional groups on precursors undergo ring closure to form the benzisoxazole fused with a furan ring.
Suzuki–Miyaura Coupling Reaction: A widely used method involves the palladium-catalyzed cross-coupling of boronic acid derivatives with halogenated precursors to assemble the fused heterocyclic framework. This reaction proceeds under mild conditions and offers good yields and functional group tolerance.
Catalysts and Reagents: Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands are typically employed. Bases like potassium carbonate or cesium carbonate facilitate the coupling, and solvents such as toluene, dioxane, or mixtures with water are common.
Reaction Conditions: Temperature control (generally 80–110°C), inert atmosphere (nitrogen or argon), and reaction times ranging from several hours to overnight are standard to optimize yield and purity.
Industrial Production Methods
For industrial-scale synthesis, the process is optimized for scalability, cost-efficiency, and environmental considerations:
Continuous Flow Reactors: These reactors allow precise control over reaction parameters, improving reproducibility and throughput. Continuous flow methods reduce reaction times and enhance safety, especially for reactions involving sensitive intermediates.
One-Pot Processes: To streamline production, one-pot synthetic routes are developed to avoid isolation of intermediates, reducing waste and operational steps.
Optimization of Reagents: Selection of catalysts and reagents is done to minimize hazardous waste and maximize atom economy.
Example Industrial Process: A process analogous to the preparation of related benzisoxazole derivatives involves starting from 4-hydroxycoumarin and hydroxylamine in water, followed by reaction with sulfonylating agents in 1,2-dichloroethane solvent, without isolating intermediates in solid form, demonstrating a one-pot approach that could be adapted for this compound derivatives.
Chemical Reaction Analysis
This compound can undergo various chemical transformations that are relevant during its synthesis or subsequent modifications:
| Reaction Type | Reagents/Conditions | Products/Formed |
|---|---|---|
| Oxidation | Potassium permanganate (acidic medium), Chromium trioxide | Carboxylic acids, ketones |
| Reduction | Lithium aluminum hydride, Sodium borohydride (anhydrous ether) | Alcohols, amines |
| Nucleophilic Substitution | Sodium hydride in dimethylformamide | Substituted benzisoxazole derivatives |
These reactions are used to functionalize or modify the core structure, enabling the synthesis of derivatives with tailored properties.
Data Table Summarizing Preparation Methods
| Method Type | Key Reagents/Catalysts | Solvents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Suzuki–Miyaura Coupling | Palladium catalyst, boronic acid, base | Toluene, dioxane, water | 80–110°C, inert atmosphere | 70–90 | High selectivity, widely used for ring formation |
| One-Pot Synthesis | 4-Hydroxycoumarin, hydroxylamine, sulfonyl chloride | Water, 1,2-dichloroethane | Ambient to reflux, chelating agents used | 65–85 | Avoids intermediate isolation, industrially viable |
| Oxidation/Reduction Steps | KMnO4, LiAlH4, NaBH4 | Acidic medium, ether | Varied | Variable | For functional group modifications |
Research Findings and Applications
The compound serves as a building block for complex heterocyclic molecules with potential biological activities, including antimicrobial and anticancer effects.
Its synthesis routes are optimized for both laboratory research and industrial production, focusing on scalability and environmental impact reduction.
Computational studies (DFT) on related heterocycles support mechanistic understanding of key cyclization and coupling steps, guiding synthetic improvements.
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-g]-1,2-benzisoxazole(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzisoxazole ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzisoxazole derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
Furo[2,3-g]-1,2-benzisoxazole serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify and create derivatives that can exhibit varied chemical properties and biological activities. This compound is often utilized in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity .
Synthetic Methods
The synthesis of this compound can be achieved through several methods, including cyclization reactions involving furan and benzisoxazole derivatives. These synthetic pathways are crucial for producing derivatives that can be screened for specific biological activities .
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains by interfering with their metabolic pathways. This makes it a candidate for developing new antibacterial agents .
Anticancer Activity
this compound has been evaluated for its anticancer properties, with studies suggesting it may modulate key signaling pathways involved in cancer progression. Its mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors, leading to inhibition of their activity . For example, certain derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study published in PubMed, researchers synthesized several derivatives of this compound and evaluated their inhibitory effects on human umbilical vein endothelial cells (HUVECs). The study found that specific derivatives exhibited potent antiproliferative activity and induced cell cycle arrest at the G2/M phase . This suggests potential therapeutic applications in oncology.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The compound demonstrated significant inhibitory effects on bacterial growth, highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of Furo[2,3-g]-1,2-benzisoxazole(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues: Thieno-Fused Benzisoxazoles
Thieno[2,3-g]-2,1-benzisoxazole (e.g., compounds 82–85 in ) replaces the furan oxygen with sulfur, forming a thiophene ring. This substitution alters electronic properties and reactivity:
- Synthesis: Thieno derivatives are synthesized via α-oxoketene dithioacetals reacting with hydroxylamine under basic (methanolic NaOMe) or acidic (NaOAc/AcOH) conditions, yielding regioisomers with methylsulfanyl substituents .
- Biological Implications: Thieno derivatives may exhibit distinct metabolic pathways due to sulfur’s susceptibility to oxidation, contrasting with furan’s reductive stability .
Pharmacological Activity: 1,2-Benzisoxazole Derivatives
Non-fused 1,2-benzisoxazole derivatives, such as zonisamide (3-sulfamoylmethyl-1,2-benzisoxazole), provide insights into the role of substituents and metabolic stability:
- Anticonvulsant Activity: Zonisamide’s sulfonamide group enhances binding to neuronal ion channels, but its 1,2-benzisoxazole ring undergoes reductive cleavage by aldehyde oxidase, forming 2-sulfamoylacetylphenol .
Table 2: Pharmacokinetic and Toxicological Profiles
Substituent Effects on Bioactivity
The 3-position of benzisoxazole derivatives is critical for optimizing activity:
- Spiropyrimidinetriones (): Substitution at the benzisoxazole 3-position with fluorine or chlorine enhances antibacterial activity (MIC ≤ 0.06 µg/mL) while maintaining solubility .
- Furo[2,3-g]-1,2-benzisoxazole: The fused furan may position substituents spatially to mimic optimal binding conformations of non-fused derivatives, as seen in COX-2 inhibitors (e.g., compound 4a, ∆G = -7.8 kcal/mol in docking studies) .
Table 3: Binding Affinities of Selected Derivatives
| Compound | Target (PDB ID) | Binding Score (∆G, kcal/mol) | Activity |
|---|---|---|---|
| 1,2-Benzisoxazole 4a | COX-2 (6COX) | -7.8 | Anti-inflammatory |
| Spiropyrimidinetrione 5 | Bacterial Gyrase | MIC = 0.06 µg/mL | Antibacterial |
Q & A
Q. What are the standard synthetic protocols for preparing halogenated 1,2-benzisoxazole derivatives, such as 3-(bromomethyl)-1,2-benzisoxazole?
Halogenated derivatives are typically synthesized via radical-mediated bromination. For example, 3-(bromomethyl)-1,2-benzisoxazole is prepared by reacting 1,2-benzisoxazole with N-bromosuccinimide (NBS) under reflux in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds through a radical mechanism, enabling selective substitution at the methyl group . Alternative halogenation methods (e.g., chlorination or iodination) follow similar protocols but require adjusting reagents and conditions to accommodate halogen-specific reactivity.
Q. How are computational methods like molecular docking applied to predict the biological activity of 1,2-benzisoxazole derivatives?
Molecular docking studies utilize software such as Schrödinger Suite and databases like the Protein Data Bank (PDB) to evaluate interactions between benzisoxazole derivatives and target proteins. For example:
- Analgesic activity is assessed by docking into the nicotinic acetylcholine receptor (PDB: 2KSR).
- Anti-inflammatory activity targets COX-2 (PDB: 6COX), with ligand-receptor binding energy and steric compatibility analyzed to prioritize compounds . Drug-likeness parameters (e.g., Lipinski’s Rule of Five) are predicted using tools like Molinspiration and PASS .
Q. What analytical techniques confirm the structural integrity of substituted 1,2-benzisoxazole compounds?
X-ray crystallography is the gold standard for resolving bond angles and stereochemistry. For instance, studies on 3-[chloro(phenyl)methyl]-1,2-benzisoxazole revealed deviations in exocyclic angles (e.g., C10–C9–C3 = 113.4°) due to intramolecular repulsion, validated against reference structures . Spectroscopic methods (NMR, IR) and chromatographic purity assays (HPLC) complement crystallographic data for full characterization.
Advanced Research Questions
Q. How can reaction yields be optimized in radical-mediated bromination of 1,2-benzisoxazole derivatives?
Yield optimization involves:
- Reagent stoichiometry : Excess NBS (1.2–1.5 equivalents) ensures complete conversion.
- Temperature control : Reflux in aprotic solvents (e.g., CCl₄ or acetonitrile) maximizes radical stability.
- Initiator selection : AIBN outperforms benzoyl peroxide in minimizing side reactions . Post-reaction purification via column chromatography or recrystallization improves purity.
Q. How do molecular docking studies inform the design of 1,2-benzisoxazole derivatives targeting receptors like COX-2 or nicotinic acetylcholine receptors?
Docking identifies key pharmacophores by simulating ligand-receptor interactions. For example:
- COX-2 inhibition : Derivatives with sulfamoyl groups exhibit high binding affinity due to hydrogen bonding with Arg120 and Tyr355 residues .
- Nicotinic receptor modulation : Planar benzisoxazole cores align with the receptor’s hydrophobic pocket, while halogen substituents enhance π-π stacking . Structure-activity relationship (SAR) models guide functional group substitutions to balance efficacy and selectivity.
Q. How can neurotoxicity concerns in anticonvulsant 1,2-benzisoxazole derivatives be addressed without compromising therapeutic efficacy?
Neurotoxicity arises from excessive sodium channel blockade. Mitigation strategies include:
- Substituent engineering : Sulfamoylmethyl groups (e.g., zonisamide analogs) improve therapeutic indices (NTD50/ED50) by reducing off-target binding .
- Dose-response profiling : In vivo models (e.g., maximal electroshock in mice) quantify seizure suppression thresholds while monitoring neurotoxic side effects .
- Metabolic stability assays : Cytochrome P450 screening identifies derivatives with favorable pharmacokinetics .
Key Data and Findings
- Anticonvulsant Activity : 3-(Sulfamoylmethyl)-1,2-benzisoxazole derivatives show ED50 values < 30 mg/kg in murine models, with neurotoxicity thresholds (NTD50) exceeding 100 mg/kg .
- Structural Insights : X-ray data for 3-[chloro(phenyl)methyl]-1,2-benzisoxazole reveals a dihedral angle of 70.33° between benzisoxazole and phenyl rings, influencing steric interactions .
- Docking Scores : Top COX-2-binding derivatives achieve Glide scores < −8.0 kcal/mol, comparable to celecoxib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
